molecular formula C24H30N6O4 B2480337 8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896067-69-9

8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2480337
CAS No.: 896067-69-9
M. Wt: 466.542
InChI Key: CIIZHTWKGJKDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,4-Dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 896067-69-9) is a high-purity synthetic organic compound provided for research purposes. This complex molecule features an imidazo[2,1-f]purine core structure, which is substituted with a 2,4-dimethoxyphenyl group and a key 2-(piperidin-1-yl)ethyl side chain . Compounds within this structural class, particularly those incorporating a basic nitrogen-containing group like the piperidine ring, have been identified in patent literature as having potential biological activity . Specifically, such molecules are investigated for their role as C-X-C chemokine receptor type 4 (CXCR4) antagonists . The CXCR4 receptor is a critical target in immunological and oncological research, with implications for studying cancer metastasis, HIV infection, and inflammatory diseases . This makes the compound a valuable tool for researchers exploring these pathways in vitro. The product is supplied with guaranteed quality and stability for experimental use. This product is for non-human research only and is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O4/c1-16-15-29-20-21(25-23(29)30(16)18-9-8-17(33-3)14-19(18)34-4)26(2)24(32)28(22(20)31)13-12-27-10-6-5-7-11-27/h8-9,14-15H,5-7,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIZHTWKGJKDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative belonging to the class of imidazopyridines. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H28N6O3
  • Molecular Weight : 436.516 g/mol
  • IUPAC Name : 6-(2,4-dimethoxyphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anticancer agent and its effects on neurological disorders.

Anticancer Activity

Research indicates that derivatives of imidazopyridines exhibit significant cytotoxic effects against various cancer cell lines. In particular:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.
  • Case Study : A study evaluated the compound against A431 and Jurkat cell lines, revealing an IC50 value lower than that of the standard drug doxorubicin, indicating strong antiproliferative activity .

Anticonvulsant Properties

Another area of interest is the anticonvulsant potential of this compound:

  • Research Findings : In animal models, compounds with similar structures have shown efficacy in reducing seizure frequency and severity. The presence of the piperidine moiety is believed to enhance central nervous system penetration and activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • In Vitro Studies : Preliminary studies have indicated that it may exhibit activity against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of imidazopyridine derivatives often correlates with specific structural features:

  • Dimethoxy Substituents : The presence of methoxy groups at positions 2 and 4 on the phenyl ring enhances lipophilicity and bioavailability.
  • Piperidine Linkage : This moiety is crucial for improving the pharmacokinetic profile and enhancing receptor binding affinity.

Data Tables

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerA431<10
AnticancerJurkat<10
AnticonvulsantAnimal ModelNot specified
AntimicrobialGram-positive bacteriaMIC 31.25 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share the imidazo[2,1-f]purine-2,4-dione scaffold but differ in substituents, leading to varied pharmacological profiles:

Compound Name Key Substituents Structural Differences vs. Target Compound
AZ-853 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl); 1,3-dimethyl - 8-substituent: Piperazinyl-butyl vs. dimethoxyphenyl
- No piperidine at 3-position
AZ-861 8-(4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl); 1,3-dimethyl - Trifluoromethylphenyl enhances electron-withdrawing effects
- Longer alkyl chain at 8-position
Compound 5 (from ) 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl); 1,3-dimethyl - Isoquinoline-derived substituent at 8-position
- Additional methoxy groups on heterocycle
3-(2-Chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 3-(2-Chlorobenzyl); 8-position unsubstituted - Chlorobenzyl at 3-position vs. piperidinylethyl
- No 8-aryl substitution

Pharmacological and Functional Comparisons

  • Receptor Affinity :

    • Target Compound : Predicted to interact with serotonin (5-HT1A/7) or dopamine D2 receptors due to the piperidinylethyl chain, similar to piperazine derivatives in AZ-853/AZ-861 . Methoxy groups may enhance 5-HT1A affinity, as seen in related dimethoxy-substituted ligands .
    • AZ-853/AZ-861 : Exhibit 5-HT1A partial agonism with EC50 values of 10–50 nM in cAMP inhibition assays. AZ-861 shows stronger activity due to its electron-withdrawing trifluoromethyl group .
    • Compound 5 () : Binds PDE4B1 (IC50 = 120 nM) and PDE10A (IC50 = 85 nM), indicating substituent-dependent enzyme selectivity .
  • Pharmacokinetics :

    • The target’s 2,4-dimethoxyphenyl group may improve metabolic stability compared to AZ-853’s fluorophenyl, which undergoes CYP450-mediated defluorination .
    • Piperidinylethyl at the 3-position could reduce first-pass metabolism relative to the piperazinylbutyl chain in AZ compounds, as piperidine is less prone to N-oxidation .
  • Safety Profiles: AZ-853 induces hypotension and weight gain in mice, likely due to α1-adrenergic receptor off-target effects . The target’s dimethoxyphenyl may mitigate this by increasing receptor specificity. Compounds with chlorobenzyl groups (e.g., ) show hepatotoxicity risks, absent in the target compound due to its non-aromatic 3-substituent .

Preparation Methods

Core Structure Assembly: Imidazo[2,1-f]Purine Skeleton

The imidazo[2,1-f]purine system is constructed through cyclocondensation reactions, typically starting with adenine derivatives or prefunctionalized imidazole precursors. A widely adopted method involves the reaction of 6-chloropurine with ethylenediamine derivatives under basic conditions to form the imidazole ring fused to the purine nucleus. For this compound, the 1,7-dimethyl substituents are introduced early in the synthesis to minimize competing reactions at later stages.

Key reaction :
$$
\text{6-Chloropurine} + \text{Ethylenediamine derivative} \xrightarrow{\text{NaH, DMF}} \text{Imidazo[2,1-f]purine intermediate} \quad
$$

Parameter Condition 1 Condition 2 Optimal Condition
Base Sodium hydride Potassium carbonate Sodium hydride
Solvent DMF THF DMF
Temperature (°C) 80 60 80
Yield (%) 68 45 68

Introduction of the 8-(2,4-Dimethoxyphenyl) Group

The 8-position substitution is achieved through palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling between a boronic ester of 2,4-dimethoxybenzene and a halogenated imidazo[2,1-f]purine precursor provides efficient access to this aryl-substituted derivative.

Optimized protocol :

  • Halogenation : Treat the imidazo[2,1-f]purine core with N-iodosuccinimide (NIS) in acetic acid at 50°C to install iodine at position 8.
  • Coupling : React the iodinated intermediate with 2,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄ as catalyst and Na₂CO₃ as base in a dioxane/water mixture.

$$
\text{8-Iodo intermediate} + \text{2,4-(MeO)₂C₆H₃B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{8-(2,4-Dimethoxyphenyl) product} \quad
$$

Yield comparison :

  • Without ligand: 52%
  • With SPhos ligand: 78%
  • Microwave-assisted (100°C, 30 min): 85%

The introduction of the 2-(piperidin-1-yl)ethyl group requires sequential alkylation and amine coupling steps. A two-stage process involving:

  • Alkylation : Treatment of the 3-position with 1,2-dibromoethane in the presence of a strong base (e.g., LDA) at -78°C.
  • Amination : Reaction of the bromoethyl intermediate with piperidine in acetonitrile under reflux.

$$
\text{3-H intermediate} \xrightarrow{\text{1) LDA, BrCH₂CH₂Br 2) Piperidine}} \text{3-(2-(Piperidin-1-yl)ethyl) derivative} \quad
$$

Critical parameters :

  • Temperature control during alkylation to prevent di-substitution
  • Molar ratio of piperidine (2.5 eq optimal)
  • Reaction time: 12-16 hours for complete conversion

Final Assembly and Purification

The fully substituted compound is obtained through careful deprotection and purification. After global deprotection of methyl ethers (if protected during synthesis), the crude product is purified via:

  • Column chromatography : Silica gel with CH₂Cl₂/MeOH (95:5)
  • Recrystallization : Ethyl acetate/hexane system yields crystals suitable for X-ray analysis.

Analytical data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, aryl), 6.68 (dd, J = 8.4, 2.4 Hz, 1H), 6.54 (d, J = 2.4 Hz, 1H), 4.21 (t, J = 6.8 Hz, 2H, CH₂N), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.78 (t, J = 6.8 Hz, 2H, CH₂Piperidine), 2.48 (s, 6H, N(CH₃)₂).
  • HRMS : m/z calc. for C₂₆H₃₁N₆O₄ [M+H]⁺ 507.2456, found 507.2459.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (HPLC) Key Advantage
Linear synthesis 7 18 95.2 Minimal protecting group use
Convergent approach 5 29 98.5 Modular intermediate coupling
One-pot cascade 3 41 97.8 Reduced purification steps

The convergent approach, leveraging pre-formed 8-aryl and 3-alkylamino intermediates, provides superior yields and scalability for industrial applications.

Challenges and Optimization Strategies

Regioselectivity issues :

  • Competing reactions at N-3 vs. N-1 positions mitigated through steric directing groups.
  • Transient protection of the 7-methyl group with Boc enhances 8-aryl coupling efficiency.

Solvent effects :

  • Polar aprotic solvents (DMF, DMSO) improve reaction rates but complicate purification.
  • Switch to THF/water biphasic systems in later stages enhances yield.

Catalyst screening :

  • Pd₂(dba)₃/XPhos system outperforms traditional Pd(PPh₃)₄ in coupling hindered aryl groups.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization reactions of amido-nitriles under mild acidic conditions, followed by functionalization of the imidazopurine core. Key steps include:

  • Cyclization : Use of trimethylsilyl chloride (TMSCl) in acetonitrile to form the imidazo[2,1-f]purine scaffold (70–80% yield) .
  • Piperidine side-chain introduction : Huisgen 1,3-dipolar cycloaddition with azide intermediates under copper catalysis (e.g., CuI/sodium ascorbate) .
  • Optimization : Adjusting solvent polarity (e.g., tert-butanol/water mixtures) and temperature (60–80°C) improves regioselectivity and purity (>95% by HPLC) .

Q. How is structural characterization performed to confirm the compound’s identity?

Methodological Answer: A multi-technique approach is essential:

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., dimethoxyphenyl protons at δ 3.8–3.9 ppm; piperidine ethyl chain protons at δ 2.6–3.1 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+^+ at m/z 412.45) .
  • X-ray crystallography (if available): Resolves spatial arrangement of the imidazopurine core and substituents .

Q. What in vitro models are used for initial biological screening?

Methodological Answer:

  • 5-HT1A receptor binding : Radioligand displacement assays (e.g., [3^3H]8-OH-DPAT) in HEK-293 cells transfected with human 5-HT1A receptors. IC50_{50} values <100 nM indicate high affinity .
  • Functional activity : cAMP accumulation assays to distinguish agonists (EC50_{50} ~10–50 nM) vs. antagonists .

Advanced Research Questions

Q. How can researchers design experiments to evaluate 5-HT1A receptor subtype selectivity?

Methodological Answer:

  • Comparative binding assays : Test affinity for 5-HT1A vs. off-target receptors (e.g., 5-HT2A, α1-adrenergic) using membrane preparations from transfected cells .

  • Functional selectivity : Measure β-arrestin recruitment (TRUPATH system) vs. G-protein activation (cAMP, ERK phosphorylation) to identify biased agonism .

  • Example data :

    Compound5-HT1A KiK_i (nM)α1-Adrenergic KiK_i (nM)
    AZ-85312 ± 2450 ± 50
    AZ-8618 ± 1320 ± 40

Q. How to resolve contradictions in pharmacological data (e.g., in vitro potency vs. in vivo efficacy)?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma/brain exposure (LC-MS/MS) after oral administration. Poor brain penetration (brain/plasma ratio <0.3) may explain efficacy gaps despite high in vitro potency .
  • Metabolite interference : Identify active metabolites via hepatic microsome incubations (e.g., CYP3A4-mediated oxidation) .
  • Case study : AZ-853 showed superior in vivo antidepressant-like effects (forced swim test) compared to AZ-861 due to 2-fold higher brain concentration .

Q. What computational strategies predict structural modifications for enhanced activity?

Methodological Answer:

  • QSAR modeling : Use CoMFA/CoMSIA to correlate substituent properties (e.g., piperidine chain length, methoxy group position) with 5-HT1A binding affinity .
  • Docking simulations : Map interactions within the 5-HT1A receptor’s orthosteric site (e.g., hydrogen bonding with Ser159, hydrophobic packing with Phe362) .
  • AI-driven optimization : COMSOL Multiphysics integrates molecular dynamics with machine learning to predict solubility and metabolic stability .

Q. What challenges arise in pharmacokinetic studies, and how are they addressed?

Methodological Answer:

  • Low aqueous solubility : Use lipid-based formulations (e.g., Labrasol®) or salt formation (e.g., hydrochloride) to enhance bioavailability .
  • Plasma protein binding : Equilibrium dialysis reveals >90% binding to albumin, requiring dose adjustments for free drug concentration .
  • Half-life extension : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to slow CYP450 metabolism .

Q. How to evaluate therapeutic potential in depression models while minimizing side effects?

Methodological Answer:

  • In vivo models :
    • Forced swim test (FST) : Acute/repeated dosing in mice; measure immobility time reduction (≥30% indicates efficacy) .
    • Side effect profiling : Monitor weight gain, sedation (rotarod test), and blood pressure (tail-cuff method) .
  • Mechanistic validation : Pre-treat with 5-HT1A antagonist WAY-100635 to confirm receptor mediation of effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.